

# physicochemical properties of ferric hydroxide

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## Compound of Interest

Compound Name: Ferric hydroxide

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An In-depth Technical Guide to the Physicochemical Properties of **Ferric Hydroxide**

Audience: Researchers, scientists, and drug development professionals.

## Abstract

**Ferric hydroxide**, with the chemical formula  $\text{Fe}(\text{OH})_3$ , is an inorganic compound of significant interest across various scientific and industrial domains, including water purification, pigment manufacturing, and pharmaceuticals.[1][2] Its utility is largely dictated by its distinct physicochemical properties, such as high surface area, polymorphism, and pH-dependent surface charge. This document provides a comprehensive technical overview of these core properties, details the experimental methodologies used for their characterization, and presents this information in a structured format for researchers and drug development professionals.

## Chemical Structure and Polymorphism

**Ferric hydroxide** is more accurately described as a family of compounds, often existing as iron(III) oxide-hydroxides or hydrated iron oxides.[3][4] While commonly represented as  $\text{Fe}(\text{OH})_3$ , it is typically found in an amorphous state known as ferrihydrite or as one of several crystalline polymorphs.[5] These polymorphs are structurally different minerals with the general formula  $\text{FeO}(\text{OH})$  and are denoted by Greek letters.[3][4]

The most common polymorphs include:

- Goethite ( $\alpha\text{-FeO}(\text{OH})$ ): The most thermodynamically stable form, often used as a pigment.[3]

- Akaganeite ( $\beta$ -FeO(OH)): Typically forms in chloride-rich environments.[4]
- Lepidocrocite ( $\gamma$ -FeO(OH))
- Feroxyhyte ( $\delta$ -FeO(OH))

The specific polymorph obtained during synthesis is highly dependent on the preparation conditions, such as pH, temperature, and the presence of other ions. Hydrolysis of ferric solutions initially forms mononuclear and dinuclear species, which then polymerize into larger polynuclear species that eventually precipitate as either amorphous Fe(OH)<sub>3</sub> or crystalline compounds.[4] Anhydrous **ferric hydroxide**, Fe(OH)<sub>3</sub>, is extremely rare in nature, occurring as the mineral bernalite.[3][4]

## Core Physicochemical Properties

The key physicochemical properties of **ferric hydroxide** are summarized below. These properties can vary depending on the degree of hydration, particle size and shape, and crystal structure.[3][4]

## Data Summary

A compilation of quantitative data for **ferric hydroxide** is presented in Table 1.

Property	Value	References
Chemical Formula	$\text{Fe}(\text{OH})_3$ or $\text{FeO}(\text{OH}) \cdot n\text{H}_2\text{O}$	[3][4]
Molecular Weight	106.87 g/mol	[4]
Appearance	Reddish-brown amorphous powder; vivid dark orange crystals.[1][4][6]	[1][4][6]
Density	~4.25 g/cm <sup>3</sup>	[2][3][4]
Melting Point	135 °C (Decomposes)	[2][4]
Solubility in Water	Insoluble	[2][3][4][6]
Solubility Product (Ksp)	$2.79 \times 10^{-39}$	[3]
Isoelectric Point (IEP)	pH 6.5 - 8.0 (Varies significantly with conditions)	[5][7][8]
Porosity (Granular Form)	72 - 77%	[9]

## Key Property Details

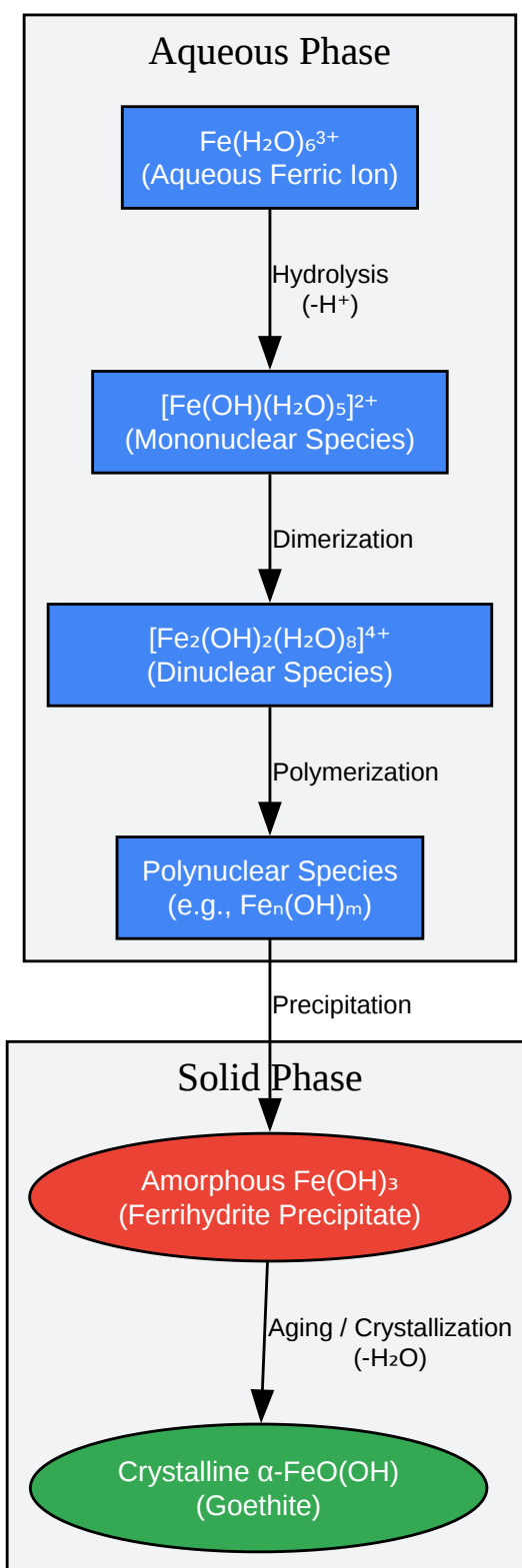
- **Solubility:** **Ferric hydroxide** is practically insoluble in water at neutral pH.[3][4] Its solubility is highly pH-dependent, increasing in acidic conditions.[6] The extremely low solubility product (Ksp) underscores its tendency to precipitate from aqueous solutions of  $\text{Fe}^{3+}$  ions upon addition of a base.[3]
- **Surface Charge and Isoelectric Point (IEP):** The surface of **ferric hydroxide** particles contains hydroxyl groups ( $>\text{Fe-OH}$ ) that can undergo protonation or deprotonation depending on the pH of the surrounding medium. This imparts a pH-dependent surface charge. The isoelectric point (IEP) is the pH at which the net surface charge is zero.[7][8] Below the IEP, the surface is positively charged, while above the IEP, it is negatively charged. This property is fundamental to its use as a coagulant and adsorbent, as it can bind to negatively charged particles (like many contaminants) in water.[5][10] The reported IEP for **ferric hydroxide** varies, with values commonly cited in the range of pH 6.5 to 8.0.[5][7]

- **Surface Area and Porosity:** **Ferric hydroxide** can be prepared with a high specific surface area and significant porosity, especially in its amorphous or nano-particulate forms.<sup>[1][11]</sup> These characteristics provide a large number of active sites for the adsorption of various substances, making it an effective material for removing contaminants like heavy metals, arsenic, and phosphates from water.<sup>[1]</sup>
- **Thermal Stability:** **Ferric hydroxide** is thermally unstable. Upon heating, it undergoes dehydroxylation (loss of water) and transforms into more stable iron oxides.<sup>[4][12]</sup> The process typically begins with the loss of adsorbed and structural water, followed by recrystallization into hematite ( $\alpha\text{-Fe}_2\text{O}_3$ ) at higher temperatures.<sup>[4][13]</sup> Thermogravimetric analysis shows a significant mass loss corresponding to this transformation, often starting around 300 °C.<sup>[14]</sup>

## Mandatory Visualizations

### Formation and Aging Pathway

The formation of **ferric hydroxide** from aqueous  $\text{Fe}^{3+}$  ions is a multi-step process involving hydrolysis, polymerization, and subsequent aging into more stable crystalline forms.

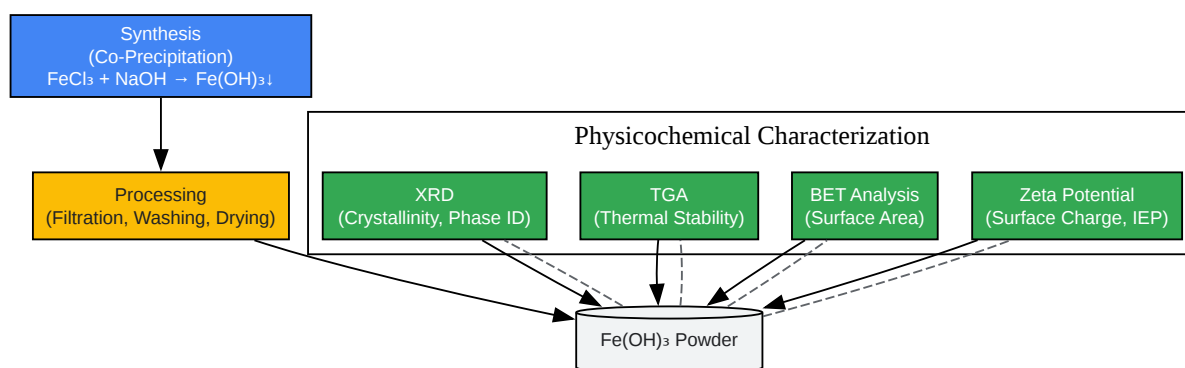


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Caption: Hydrolysis and polymerization pathway of Fe<sup>3+</sup> to form **ferric hydroxide**.

## Experimental Characterization Workflow

A typical experimental workflow for the synthesis and physicochemical characterization of **ferric hydroxide** involves several key steps and analytical techniques.



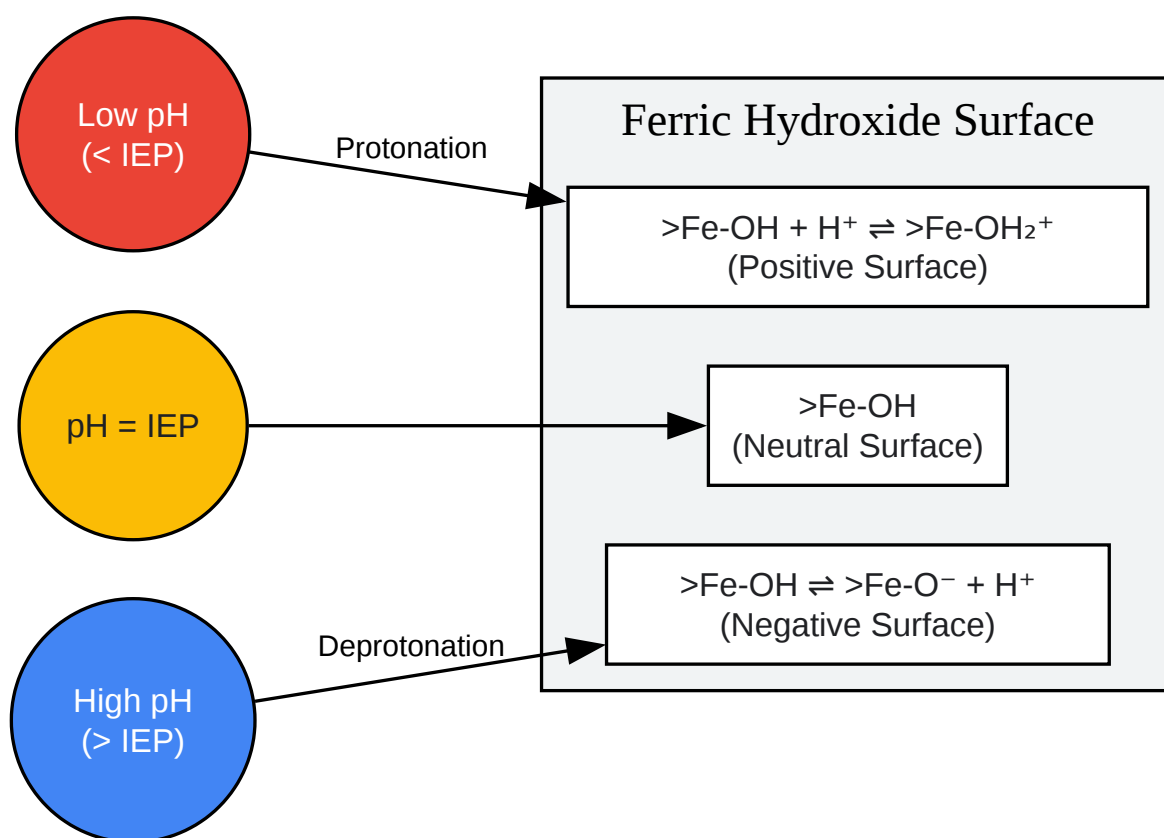
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Caption: Standard workflow for **ferric hydroxide** synthesis and characterization.

## pH-Dependent Surface Charge

The surface chemistry of **ferric hydroxide** is dominated by hydroxyl groups, leading to a variable surface charge that is critical for its application in adsorption and drug delivery.





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Caption: Relationship between pH and the surface charge of **ferric hydroxide**.

## Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of **ferric hydroxide**.

### Synthesis by Co-Precipitation

This method is widely used to produce amorphous **ferric hydroxide**.[\[4\]](#)[\[15\]](#)

- **Preparation of Solutions:** Prepare an aqueous solution of a ferric salt, such as ferric chloride hexahydrate ( $\text{FeCl}_3 \cdot 6\text{H}_2\text{O}$ ). Prepare a separate aqueous solution of a base, such as sodium hydroxide ( $\text{NaOH}$ ) or sodium carbonate ( $\text{Na}_2\text{CO}_3$ ).[\[15\]](#)
- **Precipitation:** While vigorously stirring the ferric salt solution at a controlled temperature (e.g., 15-40 °C), slowly add the alkaline solution dropwise.[\[15\]](#)[\[16\]](#)
- **pH Control:** Monitor the pH of the mixture continuously. Continue adding the base until the pH reaches a target endpoint, typically between 6.0 and 8.5, where **ferric hydroxide** precipitates as a reddish-brown gelatinous solid.[\[4\]](#)[\[15\]](#)[\[16\]](#)
- **Aging (Optional):** The precipitate can be aged in the mother liquor for a specified time to influence particle size and crystallinity.
- **Isolation and Washing:** Separate the precipitate from the solution via filtration or centrifugation. Wash the collected solid repeatedly with deionized water to remove residual ions (e.g., chloride).[\[15\]](#)
- **Drying:** Dry the washed precipitate in an oven at a moderate temperature (e.g., 60-105 °C) to obtain the final powder.[\[9\]](#)

### X-Ray Diffraction (XRD)

XRD is used to determine the crystalline phase and structure of the synthesized material.[\[17\]](#)

- **Sample Preparation:** The dried **ferric hydroxide** powder is finely ground using an agate mortar to ensure random orientation of crystallites.

- **Analysis:** The powdered sample is mounted on a sample holder. The analysis is performed using a diffractometer with a specific X-ray source (e.g., Cu K $\alpha$ ). Data is collected over a  $2\theta$  range, for example, from  $5^\circ$  to  $60^\circ$ , with a defined step size and scan speed.[\[17\]](#)
- **Data Interpretation:** The resulting diffraction pattern (a plot of intensity vs.  $2\theta$ ) is analyzed. The positions and intensities of the peaks are compared with standard diffraction patterns from a database (e.g., the International Centre for Diffraction Data - ICDD) to identify the crystalline phases present (e.g., goethite, hematite) or to confirm an amorphous structure (indicated by broad humps rather than sharp peaks).[\[17\]](#)[\[18\]](#)

## Thermogravimetric Analysis (TGA)

TGA is employed to evaluate the thermal stability and decomposition behavior.[\[14\]](#)[\[19\]](#)

- **Sample Preparation:** A small, accurately weighed amount of the dried **ferric hydroxide** powder is placed into a TGA crucible (e.g., alumina or platinum).
- **Analysis:** The crucible is placed in the TGA furnace. The sample is heated from ambient temperature to a final temperature (e.g.,  $1000^\circ\text{C}$ ) at a constant heating rate (e.g.,  $10^\circ\text{C}/\text{min}$ ) under a controlled atmosphere (e.g., flowing nitrogen or air).[\[17\]](#)
- **Data Interpretation:** The instrument records the sample's mass as a function of temperature. The resulting TGA curve shows distinct mass loss steps. For **ferric hydroxide**, a primary mass loss is observed corresponding to dehydroxylation ( $2\text{Fe}(\text{OH})_3 \rightarrow \text{Fe}_2\text{O}_3 + 3\text{H}_2\text{O}$ ), allowing for the determination of decomposition temperatures and water content.[\[14\]](#)[\[20\]](#)

## Determination of Isoelectric Point (IEP)

The IEP is typically determined by measuring the zeta potential of a suspension as a function of pH.[\[7\]](#)

- **Sample Preparation:** Prepare a dilute suspension of **ferric hydroxide** in deionized water or a background electrolyte solution (e.g.,  $0.01\text{ M KNO}_3$ ).
- **Titration and Measurement:** Divide the suspension into several aliquots. Adjust the pH of each aliquot to a different value across a wide range (e.g., pH 2 to 12) using dilute acid (e.g., HCl) or base (e.g., NaOH).

- Analysis: Measure the zeta potential of the particles in each pH-adjusted suspension using a zeta potential analyzer (e.g., via electrophoretic light scattering).
- Data Interpretation: Plot the measured zeta potential values against their corresponding pH values. The pH at which the curve intersects the zero zeta potential line is the isoelectric point (IEP).<sup>[7]</sup>

## Determination of Solubility Product (K<sub>sp</sub>)

This protocol aims to quantify the very low solubility of **ferric hydroxide**.<sup>[21][22]</sup>

- Equilibration: Add synthesized **ferric hydroxide** to a series of solutions with varying initial pH values. Seal the containers and agitate them for an extended period (days to weeks) to ensure equilibrium is reached between the solid and the solution.
- Separation: Carefully separate the solid phase from the supernatant by centrifugation and/or ultrafiltration to remove all particulate and colloidal matter.
- Analysis of Supernatant:
  - Measure the final equilibrium pH of the supernatant to calculate the hydroxide ion concentration ( $[\text{OH}^-]$ ).
  - Determine the total concentration of dissolved iron ( $[\text{Fe}^{3+}]$ ) in the supernatant using a highly sensitive analytical technique such as Flame Atomic Absorption Spectroscopy (FAAS) or Inductively Coupled Plasma Mass Spectrometry (ICP-MS).<sup>[21]</sup>
- Calculation: Use the measured equilibrium concentrations of  $\text{Fe}^{3+}$  and  $\text{OH}^-$  to calculate the solubility product:  $K_{\text{sp}} = [\text{Fe}^{3+}][\text{OH}^-]^3$ .

## Relevance and Applications in Drug Development

The unique properties of **ferric hydroxide** make it a material of interest for pharmaceutical applications.<sup>[1]</sup>

- Phosphate Binding: In medicine, certain forms of ferric oxyhydroxide are used as phosphate binders for patients with chronic kidney disease to control hyperphosphatemia.

- **Drug Delivery:** The high surface area and tunable surface charge of **ferric hydroxide** nanoparticles make them potential carriers for drug delivery.[23][24] Drugs can be adsorbed onto the surface or intercalated within layered structures.[24][25] The pH-dependent solubility offers a potential mechanism for controlled release in specific physiological environments (e.g., the acidic environment of a tumor or endosome).
- **Adsorbent/Excipient:** Due to its high adsorption capacity, it can be used to improve the stability of formulations or to act as an adsorbent for impurities.[1] Iron-based layered double hydroxides (LDHs) have been investigated for their biocompatibility and potential as biomaterials for local drug delivery.[24]

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